
SN-38-d3
概要
説明
SN-38-d3は、7-エチル-10-ヒドロキシカンプトテシン-d3としても知られており、イリノテカンの活性代謝物であるSN-38の重水素化体です。SN-38は、DNA複製と転写に重要な酵素であるトポイソメラーゼIの強力な阻害剤です。 重水素化体であるthis compoundは、主にSN-38の定量化のための質量分析における内部標準として使用されます .
科学的研究の応用
SN-38-d3 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an internal standard in mass spectrometry for the quantification of SN-38, aiding in the accurate measurement of drug levels in biological samples. Additionally, it is employed in studies investigating the metabolism and pharmacokinetics of irinotecan and its metabolites .
作用機序
SN-38-d3は、SN-38と同様に、トポイソメラーゼIを阻害することで効果を発揮します。この酵素は、複製と転写中のDNAのねじれを解消する役割を担っています。this compoundは、トポイソメラーゼIを阻害することで、DNAの一本鎖切断を誘発し、細胞死をもたらします。 この機序は、急速に増殖する癌細胞で特に効果的であり、this compoundを癌研究において貴重なツールにしています .
Safety and Hazards
将来の方向性
The challenges in SN-38 drug delivery may be overcome by two ways: ensuring multiple layers of protection against degradation and slow but sustained release of therapeutically effective drug concentrations. It may also be achieved by preparing a polymer-drug conjugate and further encapsulating the conjugate in a suitable carrier system; tumor-targeted SN-38 delivery by using immunoconjugates, enzyme-activated prodrug therapy, and antibody-directed nanoparticle delivery .
生化学分析
Biochemical Properties
SN-38-d3 interacts with topoisomerase I, inducing DNA cleavage in a cell-free assay . It also induces DNA single-strand breaks in HT-29 colorectal adenocarcinoma cells . The interaction of this compound with topoisomerase I is crucial for its role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell growth or survival in ovarian and breast cancer cells and suppresses tumor growth in vivo . It also induces DNA single-strand breaks in HT-29 colorectal adenocarcinoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with topoisomerase I . By inhibiting this enzyme, it induces DNA cleavage and single-strand breaks, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown to induce metabolic disturbances in the central nervous system of male mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study involving male mice, this compound was administered at a dosage of 20 mg/kg/day via intraperitoneal injection .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 .
Transport and Distribution
It is known that it is formed from irinotecan by carboxylesterases .
Subcellular Localization
Given its role as a topoisomerase I inhibitor, it is likely to be found in the nucleus where it interacts with DNA .
準備方法
合成経路と反応条件
SN-38-d3の合成には、SN-38分子への重水素原子の組み込みが含まれます。これは、通常、水素原子を重水素で置き換える一連の化学反応によって達成されます。 正確な合成経路は異なる場合がありますが、通常、重水素化試薬と溶媒を制御された条件下で使用して、重水素の選択的組み込みを確保します .
工業的生産方法
This compoundの工業的生産は、同様の原理に従いますが、より大規模です。このプロセスには、重水素化化合物を処理し、高い純度と収率を確保するための特殊な機器の使用が含まれます。 生産プロセスは、重水素化製品の完全性を維持しながら、コストを最小限に抑え、効率を最大限に高めるように最適化されています .
化学反応の分析
反応の種類
SN-38-d3は、次のようなさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロゲン、求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、さまざまな酸化誘導体の生成につながる可能性がありますが、還元は化合物の還元形の生成につながる可能性があります .
科学研究への応用
This compoundは、化学、生物学、医学、産業の分野で、科学研究に広く応用されています。SN-38の定量化のための質量分析における内部標準として使用され、生物学的サンプル中の薬物レベルの正確な測定を支援しています。 さらに、イリノテカンとその代謝物の代謝と薬物動態を調査する研究にも使用されています .
類似化合物との比較
類似化合物
SN-38: SN-38-d3の非重水素化体で、イリノテカンの活性代謝物でもあります。
イリノテカン: 体内ではSN-38に代謝されるプロドラッグです。
カンプトテシン: イリノテカンとSN-38の両方が由来する親化合物です .
独自性
This compoundの主な独自性は、重水素化体にあるため、安定性が向上し、質量分析でより正確な定量化が可能になります。 これは、薬物動態研究や薬物代謝研究において、貴重な内部標準となっています .
特性
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBVJOVLFPMQE-MVTYLIICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849647 | |
| Record name | (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718612-49-8 | |
| Record name | (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is SN-38-d3 used as an internal standard for measuring SN-38 in plasma samples?
A1: this compound, a deuterated form of SN-38, is used as an internal standard because it shares nearly identical physicochemical properties with the analyte (SN-38). [] This similarity ensures that this compound behaves similarly to SN-38 during sample preparation and analysis, improving the accuracy and reliability of SN-38 quantification. Using a stable isotope-labeled internal standard like this compound helps to correct for variations in extraction efficiency, ionization suppression, and other matrix effects that can occur during LC-MS/MS analysis. []
Q2: The research article mentions an issue with "SN-38 impurity" in the CPT-11 D10 internal standard. How does this impurity affect the quantification of SN-38, and how can this issue be addressed?
A2: The presence of SN-38 impurity in the CPT-11 D10 internal standard can lead to an overestimation of SN-38 levels in the plasma samples. [] This is because the impurity contributes to the signal attributed to SN-38 during analysis. To address this issue, several steps can be taken:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



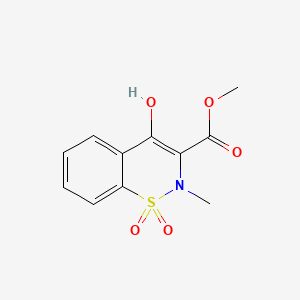
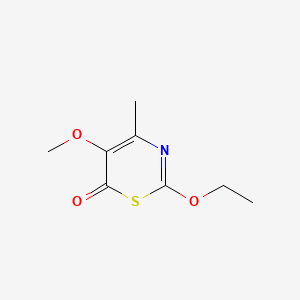

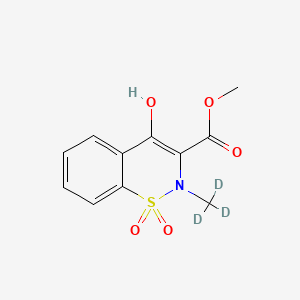
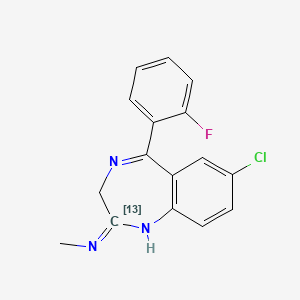
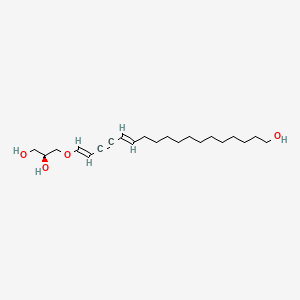
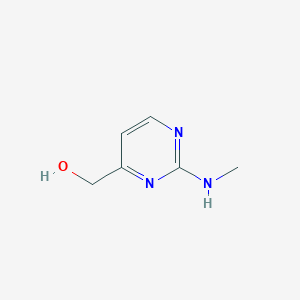
![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)


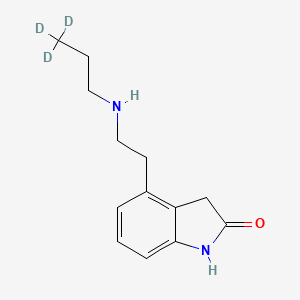

![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)
